molecular formula C9H8N2O B13693368 3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile

3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile

Cat. No.: B13693368
M. Wt: 160.17 g/mol
InChI Key: TUDHBMMAPZPJLH-UHFFFAOYSA-N
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Description

3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile is an organic compound that features a pyridine ring substituted with a methyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile typically involves the reaction of 5-methyl-3-pyridinecarboxaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine.

Industrial Production Methods

For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in basic conditions.

Major Products

    Oxidation: 3-(5-Methyl-3-pyridyl)-3-oxopropanoic acid.

    Reduction: 3-(5-Methyl-3-pyridyl)-3-aminopropanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to alterations in their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methyl-3-pyridyl)-3-oxopropanoic acid
  • 3-(5-Methyl-3-pyridyl)-3-aminopropanenitrile
  • 3-(5-Methyl-3-pyridyl)-3-hydroxypropanenitrile

Uniqueness

3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile is unique due to its specific substitution pattern on the pyridine ring and the presence of both a nitrile and a ketone group

Properties

IUPAC Name

3-(5-methylpyridin-3-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-4-8(6-11-5-7)9(12)2-3-10/h4-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDHBMMAPZPJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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